

Unveiling the Off-Target Landscape of Erastin Analogs: A Comparative Guide

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Compound of Interest

Compound Name: Piperazine Erastin

Cat. No.: B610113

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For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecules is paramount for accurate data interpretation and the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of different Erastin analogs, pivotal inducers of ferroptosis, a non-apoptotic form of cell death. While direct comparative off-target profiling data remains limited, this document synthesizes available information on their mechanisms and properties to infer potential off-target liabilities.

Erastin and its analogs are instrumental in studying ferroptosis, a programmed cell death pathway characterized by iron-dependent lipid peroxidation. However, the therapeutic potential of the parent compound, Erastin, is hampered by poor metabolic stability and solubility.^[1] This has led to the development of analogs such as Imidazole Ketone Erastin (IKE) and **Piperazine Erastin**, which exhibit enhanced potency and stability.^{[2][3]} While these analogs are designed to be more specific, a comprehensive understanding of their off-target profiles is crucial for their application in research and clinical settings.

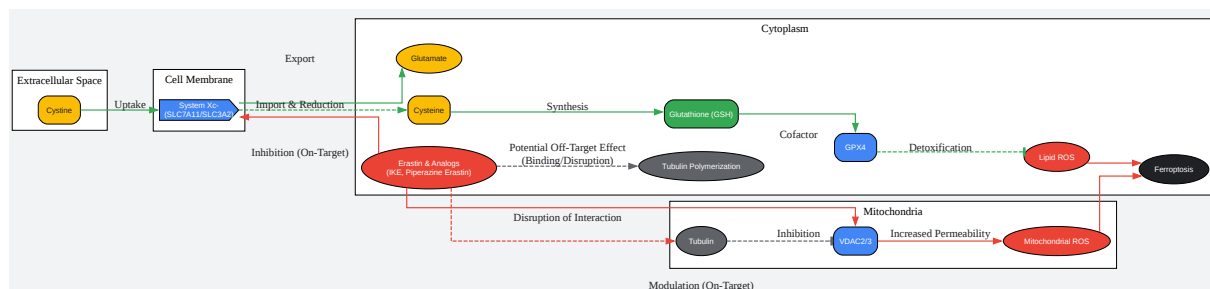
Comparative Analysis of Erastin and Its Analogs

While a direct, comprehensive comparison of the off-target profiles of all Erastin analogs from a single study is not currently available in the public domain, we can infer potential differences based on their known characteristics and the off-target effects associated with the parent compound and its structural class.

Feature	Erastin	Imidazole Ketone Erastin (IKE)	Piperazine Erastin
Primary Target	System Xc- (cystine/glutamate antiporter), VDAC2/3[4]	System Xc-[5]	System Xc-
Potency	Micromolar range	Nanomolar range (>100x more potent than Erastin in some cell lines)	More effective and water-soluble than Erastin
Metabolic Stability	Low	High	More metabolically stable than Erastin
Known Off-Targets/Associated Pathways	Tubulin binding, induction of multiple signaling pathways beyond ferroptosis	Reduced toxicity in vivo compared to free IKE suggests a potentially cleaner profile	Limited specific off-target data available, but improved properties suggest higher selectivity.
Structural Class	Quinazolinone	Quinazolinone derivative	Quinazolinone derivative

Key Signaling Pathways

The on-target and potential off-target effects of Erastin and its analogs can be visualized through their interaction with key cellular signaling pathways.



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Caption: On-target and potential off-target signaling pathways of Erastin and its analogs.

Experimental Methodologies for Off-Target Identification

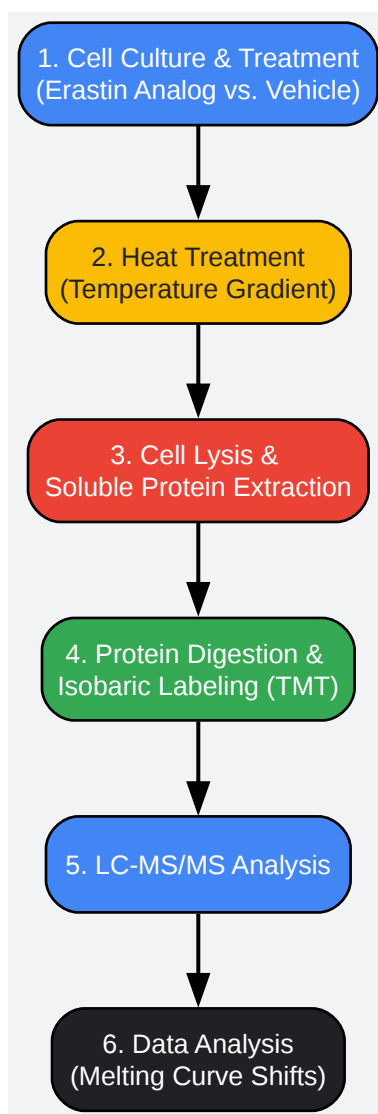
Several robust experimental approaches can be employed to identify and characterize the off-target effects of Erastin analogs.

Thermal Proteome Profiling (TPP)

TPP is a powerful method for identifying direct and indirect targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon compound binding.

Experimental Protocol:

- **Cell Culture and Treatment:** Culture cells to the desired confluency. Treat cells with the Erastin analog or vehicle control for a specified time.
- **Heat Treatment:** Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 67°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
- **Cell Lysis and Protein Extraction:** Lyse the cells by freeze-thawing and collect the soluble protein fraction by ultracentrifugation.
- **Protein Digestion and Labeling:** Digest the soluble proteins into peptides using trypsin. Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
- **LC-MS/MS Analysis:** Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.
- **Data Analysis:** Generate melting curves for each identified protein. A shift in the melting temperature between the compound-treated and vehicle-treated samples indicates a direct or indirect interaction.



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Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

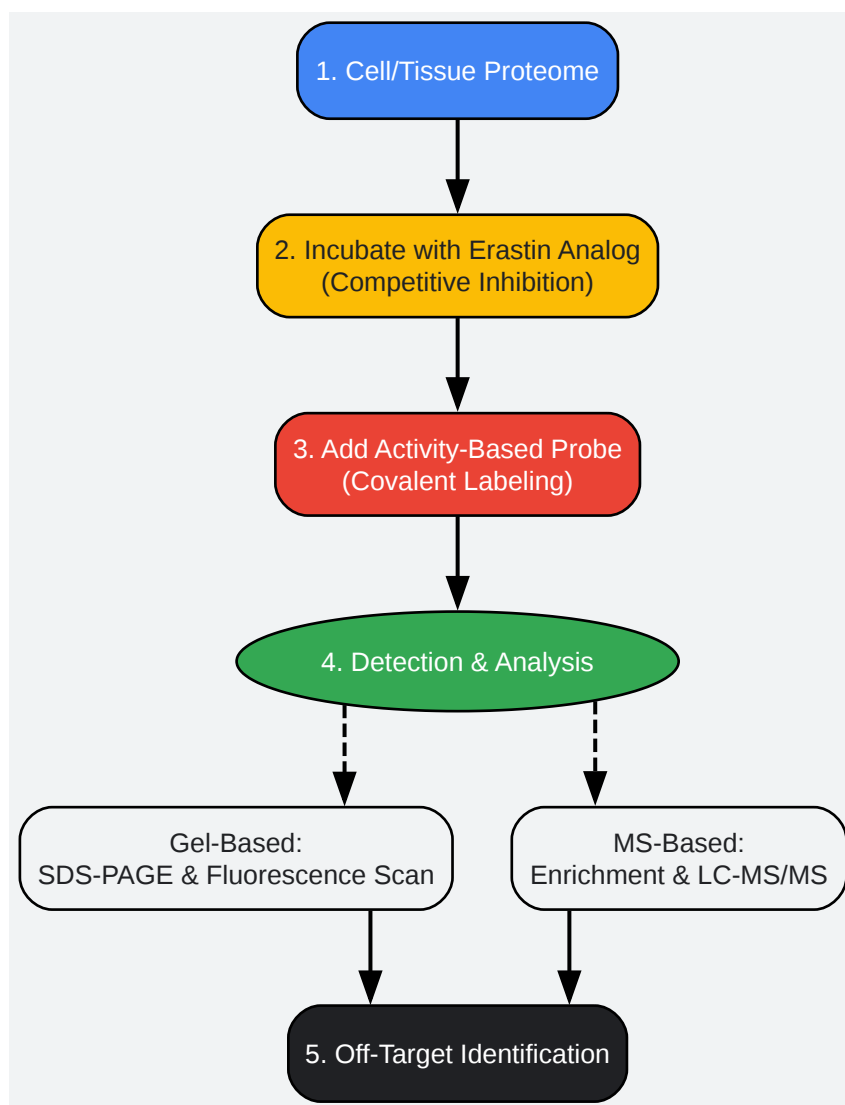
Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a chemoproteomic technique used to identify the protein targets of a small molecule by competing with a broad-spectrum covalent probe for binding to the active site of enzymes.

Experimental Protocol:

- Proteome Preparation: Prepare cell or tissue lysates.

- **Competitive Incubation:** Pre-incubate the proteome with varying concentrations of the Erastin analog or vehicle control.
- **Probe Labeling:** Add a broad-spectrum activity-based probe that covalently labels the active sites of a class of enzymes (e.g., serine hydrolases, kinases).
- **Enrichment/Detection:**
 - **Gel-based:** Separate proteins by SDS-PAGE and visualize labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence intensity indicates competition by the Erastin analog.
 - **MS-based:** Use a probe with an enrichment handle (e.g., biotin) to pull down labeled proteins. Analyze the enriched proteins by LC-MS/MS to identify and quantify the targets.
- **Data Analysis:** Identify proteins for which probe labeling is significantly reduced in the presence of the Erastin analog, indicating them as potential off-targets.



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Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Conclusion

The development of Erastin analogs like IKE and **Piperazine Erastin** represents a significant advancement in the study of ferroptosis, offering improved potency and metabolic stability over the parent compound. While these characteristics suggest a more favorable off-target profile, direct comparative experimental data is needed for a definitive conclusion. Researchers should consider employing unbiased, proteome-wide techniques such as Thermal Proteome Profiling and Activity-Based Protein Profiling to comprehensively characterize the selectivity of these and other novel Erastin analogs. Such studies will be instrumental in validating their use as

specific chemical probes and in guiding the development of future ferroptosis-inducing anticancer therapies.

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